(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine is a chiral compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with salicylaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzyl group or other substituents on the benzoxazine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine: The enantiomer of the compound, differing in the spatial arrangement of the benzyl group.
4-Methyl-1,4-dihydro-2H-3,1-benzoxazine: A similar compound with a methyl group instead of a benzyl group.
4-Phenyl-1,4-dihydro-2H-3,1-benzoxazine: A compound with a phenyl group, showing different reactivity and properties.
Uniqueness
(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine is unique due to its specific chiral configuration and the presence of the benzyl group, which influences its chemical reactivity and biological activity
Properties
CAS No. |
919988-98-0 |
---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(4S)-4-benzyl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C15H15NO/c1-2-6-12(7-3-1)10-15-13-8-4-5-9-14(13)16-11-17-15/h1-9,15-16H,10-11H2/t15-/m0/s1 |
InChI Key |
WHYWTZUGGRYCAL-HNNXBMFYSA-N |
Isomeric SMILES |
C1NC2=CC=CC=C2[C@@H](O1)CC3=CC=CC=C3 |
Canonical SMILES |
C1NC2=CC=CC=C2C(O1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.